3-Dehydroquinic acid

Catalog No.
S602222
CAS No.
10534-44-8
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dehydroquinic acid

CAS Number

10534-44-8

Product Name

3-Dehydroquinic acid

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N

SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Synonyms

3-dehydroquinate, 3-dehydroquinic acid

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O

Role in the Shikimate Pathway:

3-Dehydroquinic acid (DHQ) is a key intermediate in the shikimate pathway, a metabolic pathway found in plants, bacteria, fungi, and some other organisms. The shikimate pathway is responsible for the biosynthesis of several essential aromatic compounds, including:

  • Amino acids: Tyrosine, phenylalanine, and tryptophan
  • Vitamins: Folic acid (vitamin B9) and vitamin K

DHQ is the first carbocyclic (containing a ring of carbon atoms) intermediate formed in the shikimate pathway. It is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme DHQ synthase. Wikipedia: 3-Dehydroquinic acid:

Research on DHQ synthase:

Due to its crucial role in the shikimate pathway, DHQ synthase has been extensively studied in the context of:

  • Understanding the mechanism of action of the enzyme. This research helps scientists understand how the shikimate pathway is regulated and controlled. Journal of Biological Chemistry: Crystal Structures of Bacillus subtilis 3-Dehydroquinate Synthase in Complex with Substrate and Products: )
  • Developing new herbicides and antibiotics: By inhibiting DHQ synthase, it is possible to disrupt the shikimate pathway and kill certain organisms. This research is ongoing, with the goal of developing new drugs that are more targeted and have fewer side effects. National Institutes of Health: Shikimate Pathway: )

Other areas of research:

In addition to its role in the shikimate pathway, DHQ is also being investigated for its potential role in other areas, such as:

  • Plant defense mechanisms: Some plants appear to accumulate DHQ in response to stress or infection. Researchers are investigating the role of DHQ in these defense mechanisms. Phytochemistry: The shikimate pathway in plants:
  • Bioengineering: Scientists are exploring the possibility of using DHQ as a starting material for the production of valuable bioproducts. Journal of Industrial Microbiology & Biotechnology: Metabolic engineering of the shikimate pathway in microorganisms: )

3-Dehydroquinic acid (DHQ) is a small organic molecule with the formula C7H10O6 and a molar mass of 190.152 g/mol []. It holds significance in scientific research as the first carbocyclic intermediate in the shikimate pathway, a metabolic pathway essential for the biosynthesis of aromatic amino acids, certain vitamins, and other aromatic compounds in plants, bacteria, fungi, and some protists []. DHQ is formed from 3-deoxyarabinoheptulosonate 7-phosphate (DAHP), a 7-carbon sugar phosphate, by the enzyme dehydroquinate synthase (DHQS) [].


Molecular Structure Analysis

DHQ possesses a cyclic structure with six carbon atoms and one oxygen atom forming the ring. A hydroxyl group (OH) is attached to the fourth carbon (C-4), and a keto group (C=O) is present at the third carbon (C-3) []. This keto group differentiates DHQ from its precursor, quinic acid, which has a hydroxyl group at C-3. The remaining two carbon atoms (C-1 and C-7) hold additional hydroxyl and carboxyl functional groups, respectively []. The specific numbering system for DHQ follows the IUPAC/CBN recommendations for cyclitols [].


Chemical Reactions Analysis

The primary chemical reaction involving DHQ is its formation from DAHP in the shikimate pathway. This conversion is catalyzed by the enzyme DHQS and involves a complex mechanism consisting of an aldol condensation between C-2 and C-7 of DAHP, leading to the formation of the DHQ ring structure []. The balanced chemical equation for this reaction is:

DAHP + NAD(P)+ → DHQ + CO2 + NAD(P)H []

Following its formation, DHQ undergoes further enzymatic transformations within the shikimate pathway to yield chorismate, a crucial precursor for aromatic amino acid biosynthesis [].

DHQ acts as an intermediate metabolite within the shikimate pathway. It does not possess any direct biological activity but plays a vital role in the biosynthesis of essential aromatic compounds. The shikimate pathway operates through a series of enzymatic reactions, and DHQ serves as a key building block that undergoes further modification to yield chorismate []. Chorismate then branches into different pathways for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), aromatic vitamins (ubiquinone and menaquinone), and other aromatic compounds [].

Physical Description

Solid

XLogP3

-2.4

Wikipedia

3-dehydroquinate
3-dehydroquinic acid

Dates

Modify: 2023-08-15

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